
chromium(2+);(Z)-octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(2+);(Z)-octadec-9-enoate, also known as chromium picolinate, is a chemical compound that is commonly used as a dietary supplement. It is a combination of the mineral chromium and picolinic acid, which is a natural substance found in the body. Chromium picolinate has been studied for its potential health benefits, including its ability to regulate blood sugar levels and improve insulin sensitivity. In
Wissenschaftliche Forschungsanwendungen
Chromium picolinate has been studied extensively for its potential health benefits. It has been shown to improve insulin sensitivity and regulate blood sugar levels, making it a potential treatment for type 2 diabetes. It has also been studied for its potential role in weight loss, as it may help to reduce appetite and increase metabolism. Additionally, chromium(2+);(Z)-octadec-9-enoate picolinate has been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the risk of chronic diseases such as heart disease and cancer.
Wirkmechanismus
The exact mechanism of action of chromium(2+);(Z)-octadec-9-enoate picolinate is not fully understood, but it is thought to work by enhancing the activity of insulin in the body. Insulin is a hormone that regulates blood sugar levels, and chromium(2+);(Z)-octadec-9-enoate picolinate may help to improve insulin sensitivity, allowing the body to use insulin more effectively. Chromium picolinate may also help to reduce inflammation and oxidative stress in the body, which can contribute to the development of chronic diseases.
Biochemical and Physiological Effects:
Chromium picolinate has been shown to have a number of biochemical and physiological effects in the body. It may help to regulate blood sugar levels by improving insulin sensitivity and reducing insulin resistance. It may also help to reduce inflammation and oxidative stress, which can contribute to the development of chronic diseases. Additionally, chromium(2+);(Z)-octadec-9-enoate picolinate may help to reduce appetite and increase metabolism, which may contribute to weight loss.
Vorteile Und Einschränkungen Für Laborexperimente
Chromium picolinate has a number of advantages for lab experiments, including its well-established synthesis method and its potential health benefits. However, there are also limitations to its use in lab experiments. For example, the exact mechanism of action is not fully understood, and there may be variations in the quality and purity of different chromium(2+);(Z)-octadec-9-enoate picolinate supplements.
Zukünftige Richtungen
There are a number of future directions for research on chromium(2+);(Z)-octadec-9-enoate picolinate. One area of focus is on its potential role in the treatment and prevention of type 2 diabetes. Additionally, there is ongoing research on its potential role in weight loss and the prevention of chronic diseases such as heart disease and cancer. Future research may also explore the optimal dosage and duration of treatment for chromium(2+);(Z)-octadec-9-enoate picolinate supplements, as well as potential side effects and interactions with other medications.
Synthesemethoden
Chromium picolinate is synthesized by combining chromium(2+);(Z)-octadec-9-enoate chloride with picolinic acid. The reaction produces a bright red crystalline compound that is easily soluble in water. The synthesis method has been well-established and is widely used in the production of chromium(2+);(Z)-octadec-9-enoate picolinate supplements.
Eigenschaften
CAS-Nummer |
13308-40-2 |
|---|---|
Produktname |
chromium(2+);(Z)-octadec-9-enoate |
Molekularformel |
C18H33CrO2+ |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
chromium(2+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Cr/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+2/p-1/b10-9-; |
InChI-Schlüssel |
GWQZTVRHVPUAQM-KVVVOXFISA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cr+2] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cr+2] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cr+2] |
Andere CAS-Nummern |
13308-40-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



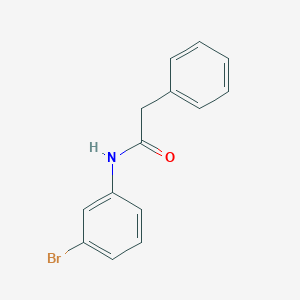
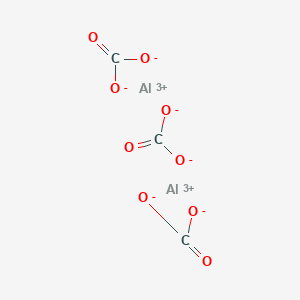
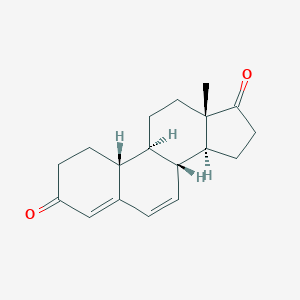


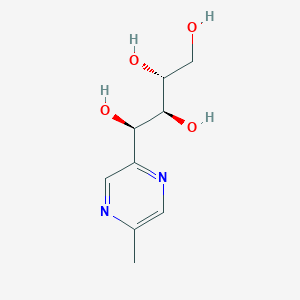
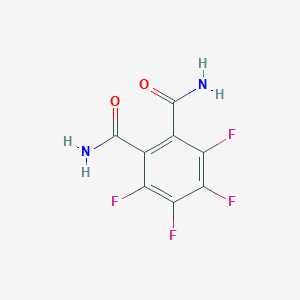
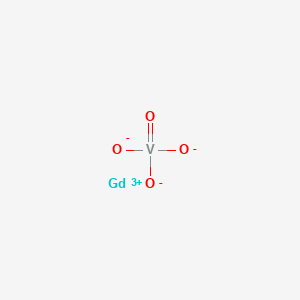
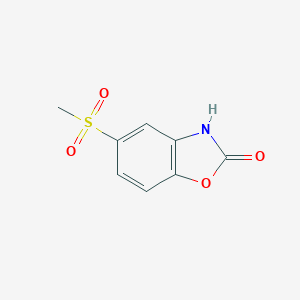
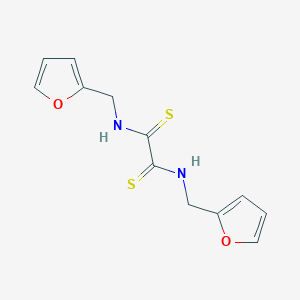
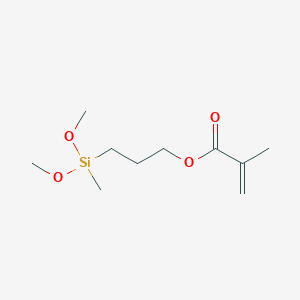
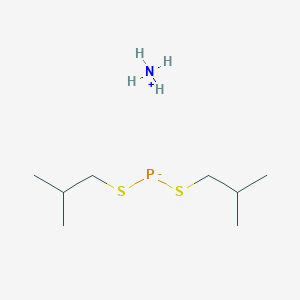
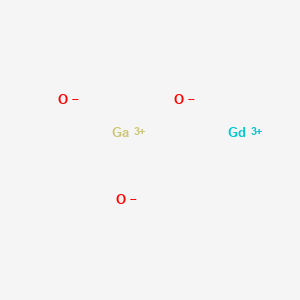
![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)